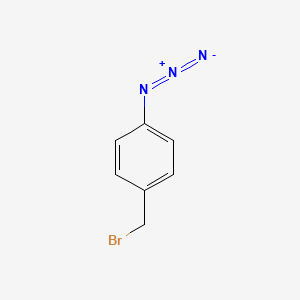

3,4-二氯-5-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,4-Dichloro-5-nitropyridine is a chloro-nitropyridine derivative, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,4-Dichloro-5-nitropyridine, they do provide insights into the synthesis, structure, and reactivity of related chloro-nitropyridine compounds, which can be informative for understanding the characteristics of 3,4-Dichloro-5-nitropyridine.

Synthesis Analysis

The synthesis of chloro-nitropyridine derivatives often involves multiple steps, including substitution, oxidation, nitration, and other functional group transformations. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution and nitration steps . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is achieved through a Vilsmeier–Haack chlorination protocol . These methods could potentially be adapted for the synthesis of 3,4-Dichloro-5-nitropyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of chloro-nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . The molecular structure of 3,5-difluoro-4-nitropyridine N-oxide was found to be twisted around the C-NO2 bond, while its diamino analogue adopts a planar conformation stabilized by intramolecular hydrogen bonds . These findings suggest that the molecular structure of 3,4-Dichloro-5-nitropyridine could also exhibit unique conformational features, which could be explored using similar analytical techniques.

Chemical Reactions Analysis

Chloro-nitropyridine derivatives are reactive and can undergo various chemical reactions. The reactivity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, indicating that these types of compounds can participate in nucleophilic substitution and other reactions . The 5,6-dichloro-3-nitropyrazinamine was found to undergo nucleophilic displacement, acetylation, and condensation reactions to form imidazolo and triazolo ring systems . These studies demonstrate the versatile reactivity of chloro-nitropyridine compounds, which could be relevant for the chemical reactions of 3,4-Dichloro-5-nitropyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitropyridine derivatives can be influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are used to study these properties. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and solvent effects on emission spectra were investigated . The solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibited a short N⋯H–O hydrogen bridge, indicating strong intermolecular interactions . These insights into the spectroscopic behavior and intermolecular interactions of chloro-nitropyridine derivatives could be extrapolated to predict the properties of 3,4-Dichloro-5-nitropyridine.

科学研究应用

合成硝基吡啶

3,4-二氯-5-硝基吡啶在有机化学中是合成各种硝基吡啶的重要化合物。该过程涉及与氯仿、氯乙酸甲酯和2-氯丙酸乙酯反应,导致对位或邻位取代产物的良好产率和区域选择性(Andreassen et al., 2004)。此外,它还用于合成2-取代-5-硝基吡啶,通过一系列步骤从3-硝基吡啶开始,突显了它在有机合成中的多功能性(Bakke, 2005)。

抗癌剂的研发

研究探索了3,4-二氯-5-硝基吡啶在开发潜在抗癌剂中的应用。通过通过水解、催化氢化和与α-卤代酮反应来改变其结构,研究人员合成了吡啶并[4,3-b][1,4]噁唑和吡啶并[4,3-b][1,4]噻噁唑,这些化合物被用于测试它们对携带白血病的小鼠的癌细胞增殖和存活的影响(Temple et al., 1983)。

在化学合成中的作用

它的作用延伸到各种化学合成过程中。例如,它已被用于合成3-甲氧基-5,6-二氨基-2-硝基吡啶,展示了它在多步有机合成和进一步反应中的实用性(Jun, 2007)。该化合物还参与了提取和分离过程,例如在使用氯仿提取4-硝基吡啶中(Huang Rong-rong, 2008)。

光还原研究

对与3,4-二氯-5-硝基吡啶密切相关的化合物4-硝基吡啶在不同溶液中的光还原进行了研究。这项研究对于了解硝基吡啶及其衍生物的光物理性质至关重要(Hashimoto et al., 1971)。

安全和危害

未来方向

The synthesis of nitropyridines, including 3,4-Dichloro-5-nitropyridine, has been a subject of research due to their importance in various fields. Future directions could involve exploring more efficient synthesis methods and investigating the potential applications of these compounds in different areas .

属性

IUPAC Name |

3,4-dichloro-5-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVPLFVLCXIYHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474398 |

Source

|

| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-nitropyridine | |

CAS RN |

56809-84-8 |

Source

|

| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)